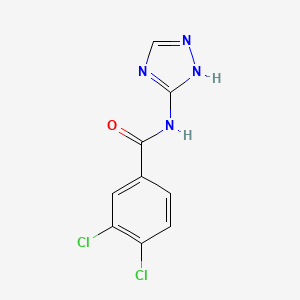
3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a 1H-1,2,4-triazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 1H-1,2,4-triazole.
Formation of Benzoyl Chloride: 3,4-dichlorobenzoic acid is converted to 3,4-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically used.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the benzamide.
Reduction: Products include reduced forms of the benzamide.
Hydrolysis: Products are 3,4-dichlorobenzoic acid and 1H-1,2,4-triazole.
Scientific Research Applications
3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Biological Research: The compound is used in studies related to its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(3-hydroxypropyl)benzamide
- 3,4-dichloro-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 3,4-dichloro-N-(1H-indol-5-yl)benzamide
Uniqueness
3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific binding properties and biological activity. This makes it distinct from other benzamide derivatives that may lack this functional group.
Properties
Molecular Formula |
C9H6Cl2N4O |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
3,4-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H6Cl2N4O/c10-6-2-1-5(3-7(6)11)8(16)14-9-12-4-13-15-9/h1-4H,(H2,12,13,14,15,16) |
InChI Key |
HZNSLJQQGJMAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=NN2)Cl)Cl |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10980940.png)
![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
![3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B10980960.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10980964.png)
![(4-Bromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10980971.png)
![2'-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10980973.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B10980975.png)
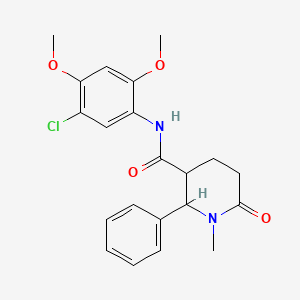
![2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10980983.png)
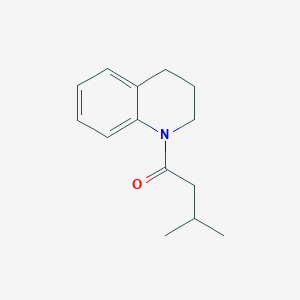
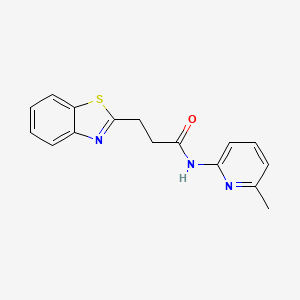
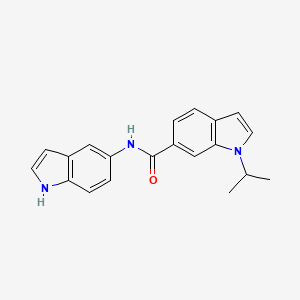
![{6-Methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B10981005.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10981007.png)
